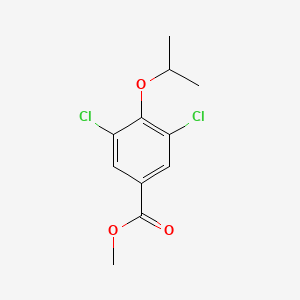

Methyl 3,5-dichloro-4-isopropoxybenzoate

CAS No.: 856165-88-3

Cat. No.: VC11699530

Molecular Formula: C11H12Cl2O3

Molecular Weight: 263.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856165-88-3 |

|---|---|

| Molecular Formula | C11H12Cl2O3 |

| Molecular Weight | 263.11 g/mol |

| IUPAC Name | methyl 3,5-dichloro-4-propan-2-yloxybenzoate |

| Standard InChI | InChI=1S/C11H12Cl2O3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3 |

| Standard InChI Key | BZGWUEFCUVETLA-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl |

Introduction

Chemical Identity and Structural Features

Methyl 3,5-dichloro-4-isopropoxybenzoate belongs to the class of halogenated benzoic acid esters. Its molecular structure integrates three key functional groups:

-

A benzoate ester backbone, which confers stability and influences bioavailability.

-

Chlorine substituents at the 3- and 5-positions, enhancing lipophilicity and electronic effects.

-

An isopropoxy group at the 4-position, contributing steric bulk and modulating solubility.

Molecular Formula and Weight

The compound’s molecular formula is , derived from:

-

A benzoic acid moiety ().

-

Methyl esterification ().

-

Two chlorine atoms ().

-

An isopropoxy group ().

This yields a molecular weight of 283.14 g/mol, distinct from the 383.27 g/mol reported for the structurally related methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate.

Spectroscopic Characterization

While specific spectral data for methyl 3,5-dichloro-4-isopropoxybenzoate are unavailable, analogous compounds provide reference benchmarks:

-

IR Spectroscopy: Expected peaks include at ~1,710 cm (ester carbonyl) and at ~1,250 cm.

-

NMR Spectroscopy:

Synthesis and Industrial Production

The synthesis of methyl 3,5-dichloro-4-isopropoxybenzoate likely follows a multi-step protocol involving halogenation, alkoxylation, and esterification. While no direct method is documented, the patent CN103193651A offers a template for analogous ester synthesis, adaptable to this compound.

Reaction Pathway

-

Chlorination of 4-Hydroxybenzoic Acid:

-

Target: Introduce chlorine at the 3- and 5-positions.

-

Reagents: Chlorinating agents (e.g., , ) under controlled conditions.

-

Intermediate: 3,5-Dichloro-4-hydroxybenzoic acid.

-

-

Alkoxylation:

-

Esterification:

Optimization Parameters

Key variables influencing yield and purity, derived from industrial protocols :

| Parameter | Optimal Condition | Impact on Reaction |

|---|---|---|

| Temperature | 80–85°C | Higher temperatures accelerate esterification but risk side reactions. |

| Solvent | Methanol | Acts as both solvent and nucleophile. |

| Catalyst Loading | 10% | Excess acid may degrade the product. |

| Reaction Time | 4–6 hours | Prolonged duration improves conversion. |

Post-synthesis purification typically involves recrystallization from methanol or ethyl acetate, achieving >95% purity .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s properties are influenced by its halogen and alkoxy substituents:

Reactivity

-

Nucleophilic Aromatic Substitution: Chlorine atoms at 3- and 5-positions are susceptible to displacement by strong nucleophiles (e.g., amines).

-

Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to the carboxylic acid .

-

Oxidative Stability: Resists oxidation due to electron-withdrawing chlorine substituents .

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Activity

Chlorinated benzoates are widely explored for antimicrobial properties. For example, isopropyl 3,5-dichloro-4-hydroxybenzoate exhibits activity against Gram-positive bacteria (MIC: 8–16 µg/mL) . Methyl 3,5-dichloro-4-isopropoxybenzoate may act similarly by disrupting microbial cell membranes or inhibiting enzymes like dihydrofolate reductase.

Prodrug Development

The methyl ester group enhances bioavailability, making this compound a candidate for prodrug formulations. Hydrolysis in vivo releases the active carboxylic acid, as seen in brodimoprim derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume